p-Nitrophenyl Acetate-13C,d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

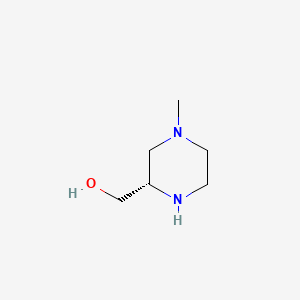

p-Nitrophenyl Acetate-13C,d3: is a stable isotope-labeled compound used primarily in biochemical and chemical research. It is a derivative of p-nitrophenyl acetate, where the acetate group is labeled with carbon-13 and deuterium. This labeling allows for more precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl Acetate-13C,d3 typically involves the esterification of p-nitrophenol with acetic acid labeled with carbon-13 and deuterium. The reaction is usually catalyzed by an acid or base, and the conditions are carefully controlled to ensure the incorporation of the isotopes .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of the isotopic labels. The product is then purified using methods such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl Acetate-13C,d3 undergoes various chemical reactions, including hydrolysis, reduction, and substitution. These reactions are often used to study enzyme kinetics and mechanisms .

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.

Substitution: Involves the replacement of the acetate group with other functional groups using various reagents and catalysts.

Major Products: The major products formed from these reactions include p-nitrophenol, acetic acid, and p-aminophenyl acetate .

Scientific Research Applications

Chemistry: p-Nitrophenyl Acetate-13C,d3 is widely used in chemical research to study reaction mechanisms and kinetics. Its isotopic labeling allows for precise tracking of the compound during reactions .

Biology: In biological research, this compound is used to study enzyme activities, particularly esterases and lipases. The hydrolysis of this compound by these enzymes can be monitored to understand their catalytic mechanisms .

Medicine: In medical research, this compound is used as a substrate in diagnostic assays to measure enzyme activities in biological samples .

Industry: Industrially, this compound is used in the development of new catalysts and in the study of environmental pollutants. Its stable isotopic labeling makes it a valuable tool for tracing chemical pathways and degradation processes .

Mechanism of Action

The mechanism of action of p-Nitrophenyl Acetate-13C,d3 involves its hydrolysis by esterases and lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of p-nitrophenol and acetic acid. The isotopic labels allow for detailed tracking of the reaction intermediates and products, providing insights into the enzyme’s catalytic mechanism .

Comparison with Similar Compounds

p-Nitrophenyl Acetate: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.

p-Nitrophenyl Phosphate: Another substrate used to study enzyme activities, particularly phosphatases.

p-Nitrophenyl Butyrate: Used to study lipase activities, similar to p-Nitrophenyl Acetate-13C,d3 but with a different acyl group.

Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for more precise and detailed studies of chemical and biochemical processes. This makes it a valuable tool in research settings where accurate tracking of reaction pathways is essential .

Properties

CAS No. |

1794766-80-5 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

185.158 |

IUPAC Name |

(4-nitrophenyl) 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1 |

InChI Key |

QAUUDNIGJSLPSX-HMHIGVJUSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Synonyms |

p-Nitro-phenol Acetate-13C,d3; 4-Nitrophenyl Acetate-13C,d3; NSC 2633-13C,d3; p-Acetoxynitrobenzene-13C,d3; p-Nitrobenzene Acetate-13C,d3; p-Nitrophenol Acetate-13C,d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)

![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)